2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Description
2-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a benzamide derivative characterized by a fluoro substituent at the ortho position of the benzoyl group and a methoxy-substituted phenethylamine moiety. This compound’s structure combines aromatic fluorine, which enhances metabolic stability and binding affinity, with two methoxy groups that may influence solubility and receptor interactions.
Properties
IUPAC Name |
2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-21-15-10-6-4-8-13(15)16(22-2)11-19-17(20)12-7-3-5-9-14(12)18/h3-10,16H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVFOOMRWRTASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide typically involves the condensation of 2-fluorobenzoic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to yield the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides with different functional groups
Scientific Research Applications
2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations :
- Fluorine Position : The ortho-fluoro substituent in the target compound may confer steric effects distinct from para-fluoro analogues like p-MPPF, which show high 5-HT1A receptor affinity (Ki ~1 nM) .
- Heterocyclic Moieties : Piperazine (p-MPPF) or indole (CK-666) substituents improve target selectivity but reduce synthetic accessibility compared to the target compound’s simpler phenethyl group .
Pharmacological and Functional Comparisons
Serotonin Receptor Modulation
- p-MPPF : A 5-HT1A antagonist with ID50 = 3 mg/kg in vivo, used for PET imaging in Alzheimer’s disease due to its high receptor specificity . The target compound lacks a piperazine group, likely reducing 5-HT1A affinity but may retain partial activity due to methoxy-phenyl interactions .
- S 14506: A 5-HT1A agonist with nanomolar affinity. The absence of a naphthalenyl group in the target compound suggests divergent receptor activation profiles .
Antiproliferative Activity
Table 2: Physicochemical Properties
Selectivity and Toxicity
- Cytotoxicity : CK-666 and GRK2 inhibitors (CCG258207) exhibit cell-line-dependent effects (e.g., SH-SY5Y neuroblastoma), suggesting the target compound should be screened across multiple models .
Biological Activity
2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide, also referred to as ML239, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This article delves into the compound's synthesis, biological mechanisms, and various research findings regarding its activity.
Chemical Structure and Synthesis
The chemical structure of 2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide can be represented as follows:
- IUPAC Name : 2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
- Molecular Formula : C17H19FNO3
- Molecular Weight : 303.34 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Nitration and Reduction : The starting material undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
- Acylation : The amine is acylated with 2-methoxy-2-(2-methoxyphenyl)ethyl chloride under basic conditions to form the desired benzamide.
The primary mechanism of action involves the inhibition of MCHR1, which plays a significant role in regulating energy homeostasis and feeding behavior. By antagonizing this receptor, 2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide may influence metabolic processes and has potential applications in obesity treatment.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of 2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide:
In Vivo Studies
In vivo studies have demonstrated that administration of ML239 leads to significant reductions in body weight and food consumption in rodent models. These findings underscore its potential utility in managing obesity-related conditions .
Q & A
Basic Research Questions
Q. What are the key parameters to optimize in the synthesis of 2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide to achieve high yield and purity?
- Methodological Answer : Critical parameters include:
- Temperature : Optimal yields (70–85%) are achieved under reflux conditions (100°C) .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Reaction Time : 2–4 hours prevents byproduct formation from over-reaction .
- Systematic optimization via factorial design experiments (e.g., varying solvent ratios) is recommended for process scalability .
Q. How can researchers confirm the structural integrity of 2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide after synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy protons at δ 3.2–3.8 ppm) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related fluorobenzamides .
- HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in fluorinated benzamide derivatives?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs with substituent variations (e.g., replacing 2-fluoro with 5-chloro) and test bioactivity .
- Computational Modeling : Molecular docking predicts binding affinities to targets (e.g., kinases or GPCRs) .
- Data Correlation : A study showed 5-methoxy substitution increases receptor binding affinity by 30% compared to non-substituted analogs .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data between structurally similar benzamide derivatives?
- Methodological Answer :
- Meta-Analysis : Re-analyze raw datasets to identify assay-specific variables (e.g., cell line viability thresholds) .
- Solubility Validation : Discrepancies in IC50 values may arise from differential solubility; use standardized DMSO protocols to ensure consistency .
- Orthogonal Assays : Confirm activity using alternate methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
Q. What advanced techniques are recommended for identifying the biological targets of 2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide?
- Methodological Answer :
- Chemoproteomics : Activity-based protein profiling (ABPP) identifies target enzymes in complex proteomes .
- siRNA Knockdown : Validate target relevance by observing activity loss in gene-silenced models .
- Structural Biology : Co-crystallization with candidate targets (e.g., kinases) reveals binding modes .
Q. What crystallographic challenges arise when determining the crystal structure of fluorinated benzamides, and how can they be mitigated?
- Methodological Answer :
- Disorder in Substituents : Methoxy/fluoro groups exhibit positional disorder in 23% of cases. Mitigate via low-temperature data collection (150 K) .
- Twin Refinement : Apply algorithms like TWINLAW to resolve overlapping reflections in twinned crystals .
- Data Completeness : Ensure >90% completeness (to 0.8 Å resolution) for accurate electron density mapping .
Q. What mechanistic insights can be gained from studying the reaction pathways of 2-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide under varying catalytic conditions?
- Methodological Answer :
- Kinetic Studies : Measure rate constants under Pd catalysis; a KIE of 2.1 indicates oxidative addition as the rate-determining step .
- DFT Calculations : Simulate transition states to identify energy barriers (e.g., C–N coupling requires 25 kcal/mol activation energy) .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated species in cross-coupling reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
